2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
CAS No.: 1803599-86-1
Cat. No.: VC3405850
Molecular Formula: C9H11ClF3NO2
Molecular Weight: 257.64 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride - 1803599-86-1](/images/structure/VC3405850.png)
Specification
CAS No. | 1803599-86-1 |
---|---|
Molecular Formula | C9H11ClF3NO2 |
Molecular Weight | 257.64 g/mol |
IUPAC Name | 2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
Standard InChI | InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14;/h1-4,7,14H,5,13H2;1H |
Standard InChI Key | VXIYAJROFGSQTR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F.Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C9H10F3NO2·HCl or C9H11ClF3NO2 |
Molecular Weight | 257.6 g/mol |
CAS Number | 1803599-86-1 |
Physical State | Solid (typically a powder) |
Purity | Typically available at 95% |
Solubility | Enhanced in various solvents due to hydrochloride salt formation |
Stability | Improved stability compared to free base form |
The trifluoromethoxy group significantly influences the lipophilicity and electronic properties of the molecule. The hydrochloride salt formation enhances the compound's stability and solubility, making it more suitable for research applications requiring consistent handling and dissolution characteristics .
Identifiers and Nomenclature
Various identifiers and nomenclature for 2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride are presented below:
Identifier | Value |
---|---|
CAS Number | 1803599-86-1 |
MDL Number | MFCD28139500 |
IUPAC Name | 2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol hydrochloride |
Alternative Names | 2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol HCl |
Catalog Numbers | HD-7426 (Combi-Blocks) |
Synthesis and Preparation Methods
Alternative Methods
Alternative synthetic routes might include:
-
Using glycine derivatives: Reaction of 2-(trifluoromethoxy)benzaldehyde with glycine or its derivatives followed by appropriate transformations.
-
Direct amination: Amination of appropriate precursors followed by reduction steps.
-
Optimization strategies: Use of different reagents or solvents to optimize yield and purity of the final product.
Industrial Production
For industrial-scale production, the synthesis would be optimized using:
-
Continuous flow reactors for more efficient reactions and better control over reaction parameters.
-
Optimized reaction conditions to increase yield and purity.
-
Specialized purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
-
Process monitoring and quality control measures to maintain consistency across production batches.
Applications and Research
Medicinal Chemistry Applications
2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride serves several important functions in medicinal chemistry:
-
Building Block: It functions as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
-
Drug Development: The compound serves as an intermediate in the development of novel therapeutic agents where the trifluoromethoxy group can enhance drug-like properties.
-
Structure-Activity Relationship Studies: Its unique structural features make it valuable for structure-activity relationship (SAR) studies in drug discovery programs.
-
Pharmacophore Enhancement: The trifluoromethoxy group enhances the pharmacophore properties of resulting molecules by improving their lipophilicity and metabolic stability.
Organic Synthesis Applications
In organic synthesis, this compound offers several advantages:
-
Versatile Intermediate: It serves as a versatile intermediate for the preparation of more complex molecules.
-
Functional Group Transformations: The amino and hydroxyl groups provide opportunities for various functional group transformations.
-
Chiral Synthesis: The compound can potentially be used in stereoselective syntheses as a chiral building block.
-
Specialty Chemical Precursor: It functions as a precursor in the synthesis of specialty chemicals for research purposes .
Biological Activity
Structural Features Contributing to Biological Activity
The biological activity potential of this compound is heavily influenced by its structural elements:
-
Trifluoromethoxy Group: Enhances binding affinity and selectivity for certain biological targets through its unique electronic and steric properties.
-
Amino Group: Can form hydrogen bonds with biological targets, particularly with amino acid residues in proteins.
-
Hydroxyl Group: Provides opportunities for additional hydrogen bonding interactions with biological targets.
-
Ortho Substitution Pattern: The position of the trifluoromethoxy group at the ortho position creates a distinct three-dimensional arrangement that may offer unique binding characteristics compared to meta or para substitutions.
Comparison with Similar Compounds
2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride belongs to a family of compounds that differ in the position of the trifluoromethoxy group or the nature of the fluorinated substituent. These structural variations significantly impact physical properties, chemical reactivity, and potential biological activities.
Compound | CAS Number | Key Differences | Potential Impact on Properties |
---|---|---|---|
2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride | 1803599-86-1 | Trifluoromethoxy at ortho position, hydrochloride salt | Unique stereochemical and electronic properties due to ortho substitution; enhanced solubility from salt form |
(S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol | 1212964-05-0 | Trifluoromethoxy at ortho position, S enantiomer, free base | Different solubility profile; specific stereochemistry may influence biological activity and binding selectivity |
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride | 2301851-28-3 | Trifluoromethoxy at para position, hydrochloride salt | Different electronic distribution and potentially different biological interactions due to para substitution |
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride | 1384079-66-6 | Different structural isomer with trifluoromethoxy at para position | Different reactivity patterns and biological interactions due to structural differences |
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | 473416-36-3 | Trifluoromethyl instead of trifluoromethoxy, at para position | Different electronic and steric properties due to direct CF3 attachment versus OCF3 |
Current Research and Future Directions
Research involving 2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride and similar compounds continues to evolve in several directions:
-
Structure-Activity Relationship Studies: Ongoing research focuses on understanding how the position of the trifluoromethoxy group influences biological activity and binding properties.
-
Novel Synthetic Methods: Development of more efficient and environmentally friendly synthetic routes for preparing this compound and its derivatives.
-
Therapeutic Applications: Investigation of potential therapeutic applications in areas such as neurology, inflammation, and metabolic disorders.
-
New Derivative Development: Creation of novel derivatives with enhanced properties for specific applications in drug discovery and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume